molecular formula C13H19Cl2NO B1455637 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride CAS No. 1220030-97-6

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Cat. No. B1455637
CAS RN: 1220030-97-6
M. Wt: 276.2 g/mol
InChI Key: YQVDFJXYKUAADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride” is a synthetic compound with the molecular formula C13H19Cl2NO . It has a molecular weight of 276.2 g/mol. This compound has the potential to be useful in various fields of research and industry.


Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives have shown potential as anticancer agents. For example, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen (TAM). The effect of DTPEP has been observed in both Estrogen Receptor (ER) negative cells (MDA-MB-231) and ER positive cells (MCF-7) .

Antiviral Applications

Piperidine derivatives have been utilized in the development of antiviral drugs . They can interfere with the life cycle of the virus and inhibit its replication.

Antimalarial Applications

Some piperidine derivatives have shown potential in the treatment of malaria . They can inhibit the growth of the parasite responsible for the disease.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They can inhibit the growth of bacteria and fungi, making them useful in treating various infections.

Anti-inflammatory Applications

Piperidine derivatives have anti-inflammatory properties . They can reduce inflammation and are used in the treatment of conditions like arthritis.

Analgesic Applications

Piperidine derivatives have been used as analgesics . They can relieve pain by acting on the nervous system.

Anti-Alzheimer Applications

Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.

Future Directions

“4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride” has the potential to be useful in various fields of research and industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines like this compound is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVDFJXYKUAADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride
Reactant of Route 3
4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.